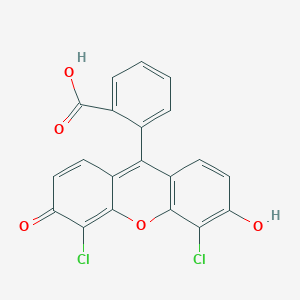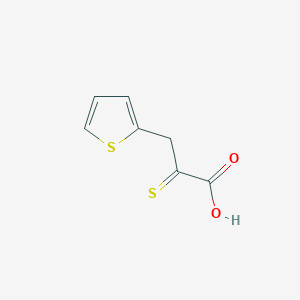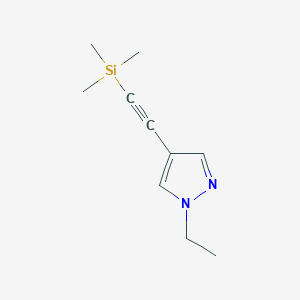
1-ethoxymethyl-2-tributylstannanyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethoxymethyl)-2-(tributylstannyl)-1H-imidazole is a unique organotin compound that has garnered attention in various fields of scientific research. This compound features an imidazole ring substituted with an ethoxymethyl group and a tributylstannyl group. The presence of the tributylstannyl group makes it particularly interesting for applications in organic synthesis and medicinal chemistry.
Méthodes De Préparation
The synthesis of 1-(Ethoxymethyl)-2-(tributylstannyl)-1H-imidazole typically involves the reaction of 1-(ethoxymethyl)-1H-imidazole with tributyltin chloride in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(Ethoxymethyl)-2-(tributylstannyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The tributylstannyl group can be oxidized to form corresponding stannic compounds.
Reduction: The compound can be reduced under specific conditions to yield different organotin derivatives.
Substitution: The tributylstannyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Ethoxymethyl)-2-(tributylstannyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the synthesis of novel pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(Ethoxymethyl)-2-(tributylstannyl)-1H-imidazole involves its interaction with various molecular targets. The tributylstannyl group can participate in electron transfer reactions, influencing the reactivity of the imidazole ring. This interaction can lead to the formation of reactive intermediates that can further react with biological molecules or other chemical species.
Comparaison Avec Des Composés Similaires
1-(Ethoxymethyl)-2-(tributylstannyl)-1H-imidazole can be compared with other organotin compounds such as:
Tributyl(1-ethoxyvinyl)tin: Similar in structure but with a vinyl group instead of an imidazole ring.
(Tributylstannyl)methanol: Contains a hydroxyl group instead of an ethoxymethyl group.
4-(Tributylstannyl)-1,3-thiazole: Features a thiazole ring instead of an imidazole ring.
Propriétés
Numéro CAS |
438554-19-9 |
|---|---|
Formule moléculaire |
C18H36N2OSn |
Poids moléculaire |
415.2 g/mol |
Nom IUPAC |
tributyl-[1-(ethoxymethyl)imidazol-2-yl]stannane |
InChI |
InChI=1S/C6H9N2O.3C4H9.Sn/c1-2-9-6-8-4-3-7-5-8;3*1-3-4-2;/h3-4H,2,6H2,1H3;3*1,3-4H2,2H3; |
Clé InChI |
VESNZTSUWJLVIF-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=NC=CN1COCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


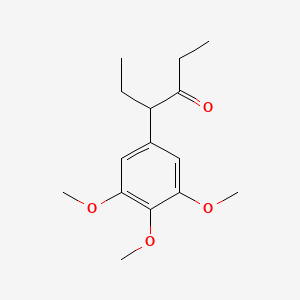
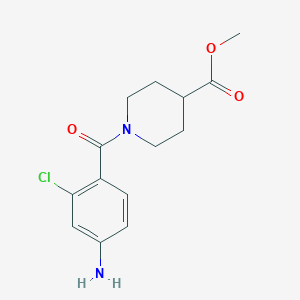


![4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinazoline-2-carboxamide](/img/structure/B13992730.png)
![N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine](/img/structure/B13992733.png)
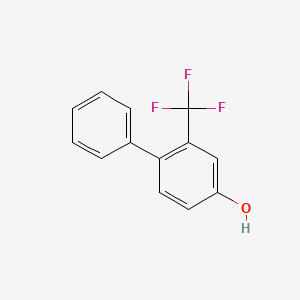

![2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid](/img/structure/B13992742.png)
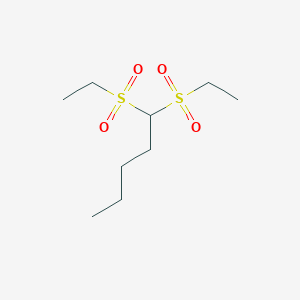
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]but-2-enoic acid](/img/structure/B13992753.png)
